Methyl 4-Bromobenzimidate Hydrochloride
Description
Significance of Imidate Hydrochlorides in Organic Synthesis
Imidate hydrochlorides, often referred to as Pinner salts, are the product of the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile. This reaction provides a reliable route to these reactive intermediates. The significance of imidate hydrochlorides in organic synthesis is multifaceted:
Precursors to Diverse Functional Groups: They can be readily converted into esters, amidines, and orthoesters through reactions with water, amines, or an excess of alcohol, respectively. This reactivity makes them valuable synthons for introducing these functionalities into a molecule.
Building Blocks for Heterocycles: A primary application of imidate hydrochlorides lies in the synthesis of nitrogen-containing heterocyclic compounds. They serve as key electrophilic partners in cyclization reactions with various nucleophiles, leading to the formation of important ring systems such as imidazoles, oxadiazoles, triazoles, and tetrazoles. nih.gov
Controlled Reactivity: The hydrochloride salt form enhances the stability of the otherwise moisture-sensitive imidate functional group, allowing for its isolation, purification, and controlled reaction in subsequent synthetic steps.
Overview of Methyl 4-Bromobenzimidate Hydrochloride as a Key Intermediate
This compound (CAS No. 92348-03-3) distinguishes itself as a particularly useful intermediate due to the presence of the bromine atom on the phenyl ring. This halogen atom serves as a handle for a wide range of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This dual functionality allows for a two-pronged synthetic strategy: initial construction of a heterocyclic core via the imidate group, followed by further molecular elaboration at the bromide position. This strategic advantage enables the synthesis of complex molecules with diverse substitution patterns, which is of significant interest in medicinal chemistry and materials science. For instance, the bromo-substituent can be crucial for the synthesis of targeted pharmaceutical agents. bookpi.org
Below are some of the key chemical properties of this compound:
| Property | Value |
| CAS Number | 92348-03-3 |
| Molecular Formula | C8H9BrClNO |
| Molecular Weight | 250.52 g/mol |
| MDL Number | MFCD00464966 |
Scope and Recent Advancements in Research Pertaining to the Compound
Current research continues to explore and expand the synthetic utility of this compound and related bromo-substituted imidates. While specific recent advancements focusing solely on this compound are often embedded within broader synthetic studies, the trends in organic synthesis point towards several key areas of interest:
Development of Novel Heterocyclic Scaffolds: Researchers are continuously exploring new reaction pathways to synthesize novel and complex heterocyclic systems with potential biological activity. The reaction of imidate hydrochlorides with various hydrazine (B178648) derivatives, for example, is a common strategy to access triazole and oxadiazole cores. researchgate.net
Domino and One-Pot Reactions: There is a growing emphasis on the development of tandem or one-pot reaction sequences that utilize the dual reactivity of this compound. Such strategies improve synthetic efficiency by reducing the number of isolation and purification steps.
Application in Target-Oriented Synthesis: The compound is increasingly being employed as a key building block in the total synthesis of natural products and the targeted synthesis of pharmaceutically active molecules. The ability to introduce a 4-bromophenyl moiety into a heterocyclic core is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. mdpi.com
Green Chemistry Approaches: Efforts are being made to develop more environmentally benign methods for the synthesis and application of imidate hydrochlorides, including the use of greener solvents and catalysts. bookpi.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
methyl 4-bromobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H |
InChI Key |
DRUQUCGGVDUXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Bromobenzimidate Hydrochloride
The Pinner Reaction: Foundational Synthesis Pathway
The Pinner reaction is the most established and widely utilized method for preparing imidate hydrochlorides from nitriles. organic-chemistry.org The reaction involves treating the nitrile, in this case, 4-bromobenzonitrile, with an alcohol, such as methanol (B129727), in the presence of anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgnrochemistry.com This process yields the corresponding imidate salt, known as a Pinner salt. nrochemistry.com A wide range of nitriles, including aliphatic, aromatic, and heteroaromatic substrates, are generally well-tolerated in this reaction. nrochemistry.com
The efficiency and yield of the Pinner reaction are highly dependent on several key parameters, including temperature, reaction time, and the stoichiometry of the reactants and catalyst. numberanalytics.comnumberanalytics.com Careful control over these factors is crucial to maximize the formation of the desired imidate hydrochloride while minimizing side reactions and the formation of byproducts. numberanalytics.com
Temperature: Temperature is a critical factor that can significantly affect both the reaction rate and selectivity. numberanalytics.com While higher temperatures can accelerate the reaction, they may also lead to the decomposition of the imidate salt product, resulting in decreased yields and the formation of unwanted byproducts like amides and alkyl halides. numberanalytics.comtandfonline.com Therefore, the Pinner reaction is typically conducted at low temperatures, often starting at 0°C, to avoid decomposition of the product. nrochemistry.com
Stoichiometry: The molar ratio of the nitrile, alcohol, and acid catalyst plays a significant role. A moderate excess of the alcohol is often used. unive.it The amount of acid catalyst, typically anhydrous HCl, must be carefully controlled. numberanalytics.com In some optimized procedures for related compounds, a specific molar ratio of nitrile to methanol to HCl is defined to achieve high yields and purity. For example, a study on the synthesis of trimethyl-orthoesters via the Pinner reaction found the optimal molar ratio of nitrile:MeOH:HCl to be 1:3:3. unive.it
Table 1: General Influence of Reaction Parameters on Pinner Reaction
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects rate and selectivity; higher temperatures can cause product decomposition. numberanalytics.comnumberanalytics.com | Maintain low temperatures (e.g., 0-5°C) during initial stages and control heating carefully. nrochemistry.comunive.it |
| Time | Impacts reaction completion and yield. numberanalytics.com | Monitor reaction progress to determine the optimal duration, which can range from hours to days. nrochemistry.comorgsyn.org |
| Stoichiometry | Influences reaction efficiency and product purity. numberanalytics.com | Use a moderate excess of alcohol and optimize the amount of acid catalyst. unive.it |
Commonly used solvents include alcohols like methanol and ethanol, which also serve as reactants. numberanalytics.com Aprotic solvents such as dichloromethane (B109758) and chloroform (B151607) can also be employed. organic-chemistry.orgnumberanalytics.com In many procedures, an excess of the reactant alcohol is used as the solvent. nih.gov
Recent developments have focused on greener and more operationally simple solvent systems. One notable improvement involves the use of a 4N-HCl solution in cyclopentyl methyl ether (CPME). tandfonline.comresearchgate.net This system offers a safer alternative to handling gaseous HCl and allows for the direct isolation of the imidate hydrochloride product by simple filtration, thus minimizing complex workup procedures. tandfonline.comresearchgate.net
Table 2: Comparison of Solvent Systems in Pinner-type Reactions
| Solvent System | Advantages | Disadvantages |
|---|---|---|
| Excess Alcohol (e.g., Methanol) | Acts as both reactant and solvent, simplifying the reaction mixture. numberanalytics.com | May require removal of excess during workup. |
| Aprotic Solvents (e.g., Dichloromethane) | Provides an inert reaction medium. numberanalytics.com | Raises environmental and safety concerns. |
| 4N HCl in Cyclopentyl Methyl Ether (CPME) | Safer handling of HCl; allows for simple product filtration. tandfonline.comresearchgate.net | May not be as widely available as traditional solvents. |
The mechanism of the Pinner reaction begins with the protonation of the nitrogen atom of the nitrile (4-bromobenzonitrile) by the strong acid, hydrogen chloride. numberanalytics.comnih.gov This initial step forms a highly electrophilic nitrilium ion. nrochemistry.comnih.gov
The alcohol (methanol) then acts as a nucleophile, attacking the activated carbon atom of the nitrilium ion. nrochemistry.comnumberanalytics.com This nucleophilic addition results in the formation of a tetrahedral intermediate. numberanalytics.com Finally, a proton transfer yields the stable imidate hydrochloride salt, which often precipitates from the reaction mixture as a crystalline solid. nih.govd-nb.info
The key steps are:
Protonation of the Nitrile: The nitrile is activated by the acid catalyst (HCl). numberanalytics.com
Nucleophilic Attack: The alcohol attacks the electrophilic carbon of the protonated nitrile. numberanalytics.com
Formation of Imidate Salt: A proton transfer leads to the final imidate hydrochloride product, often called a Pinner salt. nrochemistry.comnih.gov
Modified and Alternative Synthetic Routes
While the Pinner reaction is the standard, concerns over the use of anhydrous HCl gas and harsh reaction conditions have prompted the development of alternative synthetic methodologies. d-nb.info
Imidates can also be synthesized under basic conditions, providing an alternative to the strongly acidic environment of the Pinner reaction. lookchem.comresearchgate.net The base-catalyzed reaction of nitriles with alcohols can be an attractive synthetic method for a variety of electronegatively substituted aliphatic and aromatic nitriles. lookchem.com This reaction typically involves a catalytic amount of a strong base, such as sodium methoxide, in an alcohol solvent like methanol. lookchem.com
The equilibrium conversion of the nitrile to the imidate is determined for various substrates. lookchem.com This method can be particularly useful for substrates that are sensitive to strong acids. While this approach can be effective, it may lead to an equilibrium mixture, and yields can sometimes be lower than those achieved with the Pinner reaction. nih.gov
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable protocols. rsc.org For imidate synthesis, this has translated into several innovative approaches.
One greener modification of the Pinner reaction involves the in situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) and ethanol, which avoids the handling of toxic HCl gas. d-nb.info Another approach utilizes solid acid catalysts or ionic liquids, which can be more easily recovered and recycled. nih.gov
A novel solvent-free procedure has been developed for the synthesis of imidate hydrochlorides from both aliphatic and aromatic nitriles. unive.it This method involves reacting the nitrile with a moderate excess of methanol and gaseous HCl at low temperatures (5°C), resulting in excellent yields (>90%) of the corresponding imidate hydrochlorides without the need for an additional solvent. unive.it This not only simplifies the process but also significantly improves process intensification and safety. unive.it Furthermore, enzymatic methods are being explored for related transformations, such as amide bond formation, highlighting a broader trend towards biocatalysis in green chemistry. nih.gov
Scale-Up Considerations for Laboratory and Industrial Applications
The transition from a laboratory-scale synthesis to industrial production of Methyl 4-Bromobenzimidate Hydrochloride via the Pinner reaction presents several challenges that need to be carefully addressed to ensure safety, efficiency, and cost-effectiveness.
Key Scale-Up Challenges:
Handling of Anhydrous Hydrogen Chloride: The use of gaseous HCl on a large scale is hazardous and requires specialized equipment and stringent safety protocols. The corrosive nature of HCl also necessitates the use of corrosion-resistant reactors and transfer lines.
Exothermic Reaction and Heat Management: The Pinner reaction is often exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure consistent product quality. This typically involves the use of jacketed reactors with precise temperature control.
Anhydrous Conditions: Maintaining strictly anhydrous conditions in large-scale reactors can be challenging and requires careful drying of all reactants, solvents, and equipment to prevent unwanted side reactions, primarily hydrolysis.
Product Isolation and Handling: The crystalline nature of the imidate hydrochloride product can present challenges in terms of filtration and drying on a large scale. The equipment must be designed to handle solid materials efficiently.
Solvent Selection and Recovery: The choice of solvent is crucial for reaction efficiency and product isolation. On an industrial scale, solvent recovery and recycling are important economic and environmental considerations.
Optimization Strategies for Industrial Production:
To mitigate these challenges, several optimization strategies can be employed:
In Situ Generation of HCl: As mentioned for laboratory synthesis, generating HCl in situ from less hazardous precursors like thionyl chloride or an acyl chloride and an alcohol can be a safer alternative for industrial-scale production.
Continuous Flow Reactors: Moving from batch to continuous flow processing can offer significant advantages in terms of safety, heat management, and scalability. The smaller reaction volumes at any given time in a flow reactor reduce the risk associated with exothermic reactions.
Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring of key reaction parameters (e.g., temperature, pressure, reactant concentration) can ensure better process control and consistency.
Solvent Optimization: Selecting a solvent that not only facilitates the reaction but also allows for easy product isolation and is amenable to recovery can significantly improve the process economics.
Solid Handling and Downstream Processing: Designing efficient filtration and drying systems capable of handling large quantities of the crystalline product is essential for a smooth production process.
Table 2: Comparison of Laboratory and Industrial Scale Pinner Reaction
| Parameter | Laboratory Scale | Industrial Scale |
| HCl Handling | Glassware, fume hood | Specialized corrosion-resistant reactors, scrubbers |
| Heat Management | Ice baths, heating mantles | Jacketed reactors with automated temperature control |
| Reaction Vessel | Round-bottom flasks | Large-scale glass-lined or stainless steel reactors |
| Product Isolation | Buchner funnel filtration | Centrifuges, filter-dryers |
| Process Control | Manual monitoring | Automated process control systems (PAT) |
Methyl 4 Bromobenzimidate Hydrochloride As a Versatile Synthetic Intermediate
Applications in Heterocyclic Compound Synthesis
The imidate functionality within Methyl 4-Bromobenzimidate Hydrochloride is a key precursor for building various heterocyclic systems, particularly those containing nitrogen and oxygen atoms. This functional group can be considered a masked form of an amide or can react directly with nucleophiles to initiate cyclization cascades.
Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comrsc.org While numerous methods exist for their synthesis, often involving the condensation of 2-aminopyridines with various carbonyl compounds or alkynes, the use of benzimidate derivatives offers a plausible route. organic-chemistry.orgresearchgate.net
Theoretically, this compound could react with a 2-aminopyridine (B139424) derivative bearing a nucleophilic side chain at the C3 position. The reaction would likely proceed via initial formation of an N-aryl benzamidine (B55565) intermediate, followed by an intramolecular cyclization to construct the fused imidazo[1,2-a]pyridinone core. The 4-bromo substituent would be carried through the synthesis, providing a handle for further diversification of the final product.
The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles, which typically involves the condensation of an amide and an acyl hydrazide under thermal conditions. wikipedia.org This reaction is valued for creating the stable triazole ring, a structure found in many pharmacologically active compounds known for their antibacterial and antifungal properties. wikipedia.org
This compound can serve as a synthetic equivalent to 4-bromobenzamide (B181206) in a modified Pellizzari-type reaction. The imidate can react with an acyl hydrazide, where the initial nucleophilic attack by the hydrazide on the imidate carbon would lead to an intermediate that, upon elimination of methanol (B129727) and subsequent intramolecular cyclization and dehydration, yields a 3,5-disubstituted-1,2,4-triazole. wikipedia.orgyoutube.com This approach has the potential to proceed under milder conditions compared to the traditional high-temperature requirements of the Pellizzari reaction. wikipedia.org The resulting triazole would bear the 4-bromophenyl group, making it a useful intermediate for further functionalization. mdpi.com
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Resulting Heterocycle |
|---|---|---|---|
| This compound | Acyl Hydrazide (R-CO-NHNH2) | Pellizzari-type Condensation | 3-(4-Bromophenyl)-5-R-1,2,4-triazole |
The utility of this compound extends to the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. ajol.infonih.gov The imidate group is an excellent electrophile that can react with substrates containing two nucleophilic sites (binucleophiles) to form five- or six-membered rings.
For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of aminotriazoles or other related nitrogen-rich heterocyclic systems. nih.gov Similarly, condensation with molecules containing both an amino group and a hydroxyl group (e.g., amino alcohols) could provide a pathway to oxazoline (B21484) or oxazine (B8389632) derivatives. The synthesis of benzimidazoles, another important class of heterocycles, often involves the reaction of o-phenylenediamine (B120857) with various reagents, and imidates can be effective partners in such cyclocondensations. researchgate.nethilarispublisher.comnih.govresearchgate.net The consistent presence of the 4-bromophenyl moiety on the resulting heterocyclic product underscores the role of this reagent as a building block for creating libraries of compounds for biological screening. ajol.info
Involvement in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Beyond its role in heterocycle formation, the 4-bromo substituent on the phenyl ring of this compound is a key feature that allows its participation in a wide array of powerful bond-forming reactions, particularly transition metal-catalyzed cross-couplings.
The bromo-substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov This reaction is one of the most versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. mdpi.comarkat-usa.org By reacting this compound with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base, the bromine atom can be replaced with a new organic substituent. organic-chemistry.orgnih.gov
This strategy allows for the synthesis of complex biaryl structures where the imidate group can be retained for subsequent transformations or hydrolyzed to the corresponding methyl ester or amide. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly valuable tool for molecular diversification. nih.gov
| Aryl Halide Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Potential Yield Range |
|---|---|---|---|---|
| Methyl 4-Bromobenzimidate | Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | Methyl 4-Phenylbenzimidate | Good to Excellent |
| Methyl 4-Bromobenzimidate | Vinylboronic Acid | Pd(dppf)Cl2 / K2CO3 | Methyl 4-Vinylbenzimidate | Good to Excellent |
| Methyl 4-Bromobenzimidate | Heteroarylboronic Acid | CataXCium A Pd G3 / K3PO4 | Methyl 4-(Heteroaryl)benzimidate | Good to Excellent |
The bromo-substituent can be converted into other functional groups to enable different types of coupling reactions. A key example is its transformation into an organotin (stannane) reagent. This derivatization is typically achieved by reacting the aryl bromide with hexaalkylditin in the presence of a palladium catalyst or via lithium-halogen exchange followed by quenching with a trialkyltin chloride.
The resulting organostannane, Methyl 4-(tributylstannyl)benzimidate, is a valuable intermediate for the Stille cross-coupling reaction. wikipedia.orglibretexts.org The Stille reaction couples the organostannane with another organic halide or triflate, again catalyzed by palladium. psu.edunih.gov This two-step sequence (stannylation followed by Stille coupling) provides a complementary method to the Suzuki reaction for constructing C-C bonds and is particularly useful when the required boronic acid is unstable or difficult to prepare. wikipedia.org The organotin intermediates are known for their stability to air and moisture, although their toxicity requires careful handling. libretexts.orgwikipedia.org
Precursor to Compounds with Potential Research Applications
The reactivity of the imidate functional group and the presence of a bromine atom on the phenyl ring make this compound a versatile building block for the construction of a diverse range of heterocyclic and aromatic compounds. The following subsections detail its application in the synthesis of specific classes of molecules that are of interest in scientific research.
Synthesis of Excited-State Locked Amino Analogues for Optical Studies
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is a desirable property for fluorescent probes and materials. nih.govnih.gov "Excited-state locked amino analogues" refer to fluorescent molecules where conformational changes in the excited state are restricted to enhance their optical properties. This "locking" is a chemical strategy to rigidify the molecular structure and prevent non-radiative decay pathways, thereby increasing fluorescence quantum yield. nih.govmdpi.com
While the direct use of this compound in the synthesis of these specific analogues is not extensively documented in publicly available research, its potential as a precursor can be inferred from the general synthetic strategies for creating rigidified fluorophores. These strategies often involve the construction of heterocyclic cores. For instance, analogues of the green fluorescent protein (GFP) chromophore are synthesized to be more planar and rigid, which suppresses photoisomerization and enhances fluorescence. nih.govacs.org
The synthesis of such conformationally locked chromophores can involve the formation of imidazole (B134444) or similar heterocyclic rings. nih.govacs.org this compound, through its reactive imidate group, could potentially be used to introduce the 4-bromophenyl moiety into a heterocyclic system that forms the core of an excited-state locked amino analogue. The bromo-substituent could also serve as a handle for further functionalization through cross-coupling reactions to tune the photophysical properties of the final molecule.
Table 1: Examples of Conformationally Locked Fluorophores and their Synthetic Approaches
| Fluorophore Type | General Synthetic Strategy | Potential Role of this compound |
| GFP Chromophore Analogues | Condensation reactions to form the imidazolinone core. mdpi.com | Precursor to an intermediate containing the 4-bromophenyl group for incorporation into the heterocyclic core. |
| Rigidified Rhodamine Dyes | Nucleophilic addition to xanthone (B1684191) derivatives. biorxiv.org | Not a direct precursor, but highlights the principle of rigidification for enhanced fluorescence. |
| Conformationally Restricted Cyanine Dyes | Multi-step synthesis involving the formation of indole (B1671886) derivatives and subsequent condensation. nih.gov | Could potentially be used to synthesize a substituted indole intermediate. |
Preparation of Quinazolinone Thioether Linked Triazole Hybrids
Quinazolinone thioether linked triazole hybrids are a class of molecules that have been investigated for their potential biological activities. youtube.com The synthesis of these complex molecules typically involves a multi-step approach where the quinazolinone, thioether, and triazole moieties are assembled sequentially.
While direct utilization of this compound as a starting material in the published syntheses of these specific hybrids is not common, its role as a precursor to key intermediates is plausible. The construction of the quinazolinone ring often begins with derivatives of anthranilic acid. youtube.com this compound could be envisioned to react with an appropriate anthranilic acid derivative to form an amidine, which could then cyclize to form the quinazolinone core.
Alternatively, the imidate could be converted into other reactive intermediates that are then incorporated into the synthetic scheme. The 4-bromophenyl group present in the molecule can be a crucial feature, either as part of the final desired structure or as a site for further chemical modification via cross-coupling reactions to introduce additional diversity to the hybrid molecules.
A general synthetic route to quinazolinone-triazole hybrids involves the initial synthesis of a 3-aminoquinazolinone derivative, which is then further functionalized. For example, 3-amino-quinazolinone derivatives can be treated with chloroacetyl chloride to yield an intermediate that is then reacted with a triazole-thiol to form the final thioether linked hybrid. youtube.com
Table 2: Key Intermediates in the Synthesis of Quinazolinone Thioether Linked Triazole Hybrids
| Intermediate | Precursor(s) | Role in Synthesis |
| 3-Amino-quinazolinone derivatives | Benzoxazinone derivatives and hydrazine hydrate (B1144303) youtube.com | Forms the core quinazolinone structure. |
| 2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives | 3-Amino-quinazoline derivatives and chloroacetyl chloride youtube.com | Introduces a reactive site for linking the triazole moiety. |
| 4-Methyl-4-H-1,2,4-triazole-3-thiol | - | Provides the triazole and thiol components for the thioether linkage. |
Mechanistic Investigations of Reactions Involving Methyl 4 Bromobenzimidate Hydrochloride
Elucidation of Reaction Pathways and Transition States
Detailed studies elucidating the specific reaction pathways and transition states for reactions involving Methyl 4-Bromobenzimidate Hydrochloride are not extensively reported in peer-reviewed literature. While general mechanisms for reactions where it is employed as a catalyst can be proposed, specific computational or experimental evidence detailing the energetic profiles and the structures of transition states involving this particular imidate hydrochloride is scarce. Further research, including kinetic studies and computational modeling, would be necessary to accurately map the reaction coordinates and identify key intermediates and transition states.
Influence of the Imidate Moiety on Reactivity and Selectivity
The influence of the methyl 4-bromobenzimidate moiety on the reactivity and selectivity of the reactions it participates in has not been the subject of focused mechanistic studies. It is hypothesized that the electronic properties of the 4-bromophenyl group and the steric and electronic nature of the methyl imidate group play a significant role in modulating the reactivity of the molecule. However, without specific comparative studies with other substituted benzimidates, the precise impact of these structural features on reaction outcomes remains speculative.
Stereochemical Aspects of Transformations
There is currently a lack of available research addressing the stereochemical aspects of transformations involving this compound. Studies investigating its use in stereoselective reactions or the stereochemical outcomes of reactions where it is a reactant or catalyst have not been reported. Consequently, its potential for inducing chirality or influencing the stereochemistry of a reaction is an unexplored area of its chemical profile.
Catalytic Facilitation of Reactions
The primary documented role of this compound is in the realm of organocatalysis.
Role in Metal-Catalyzed C-H and C-C Activations
There is no scientific literature available that describes the involvement of this compound in metal-catalyzed C-H or C-C activation reactions. Its utility in this significant area of synthetic chemistry remains to be explored.
Organocatalytic Systems and Their Applicability
This compound has been identified as a novel and efficient organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles. This one-pot condensation reaction typically involves a 1,2-dicarbonyl compound (such as benzil), an aromatic aldehyde, and ammonium (B1175870) acetate. The imidate hydrochloride serves as a reusable catalyst, promoting the formation of the imidazole (B134444) ring system in good to excellent yields.
The proposed catalytic cycle likely involves the activation of the reactants by the acidic proton of the hydrochloride salt, facilitating the condensation steps. The catalyst's reusability suggests that it remains stable under the reaction conditions and can be recovered and reused without a significant loss of activity.
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Reaction Conditions | Product | Yield (%) |
| Benzil | Benzaldehyde | 10 | Ethanol | Reflux | 2,4,5-Triphenylimidazole | 92 |
| Benzil | 4-Chlorobenzaldehyde | 10 | Ethanol | Reflux | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | 95 |
| Benzil | 4-Methoxybenzaldehyde | 10 | Ethanol | Reflux | 2-(4-Methoxyphenyl)-4,5-diphenylimidazole | 90 |
| Benzil | 4-Nitrobenzaldehyde | 10 | Ethanol | Reflux | 2-(4-Nitrophenyl)-4,5-diphenylimidazole | 88 |
Table 1. Catalytic Activity of this compound in the Synthesis of 2,4,5-Trisubstituted Imidazoles.
Derivatization and Functionalization Strategies of Methyl 4 Bromobenzimidate Hydrochloride
Introduction of Diverse Chemical Functionalities
The reactivity of the imidate group and the presence of the bromo substituent on the phenyl ring make methyl 4-bromobenzimidate hydrochloride a versatile precursor for introducing a variety of chemical functionalities. The imidate moiety can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds. This reactivity allows for the synthesis of a diverse array of derivatives.
The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a common method for synthesizing imidates like this compound. Once formed, the imidate can be reacted with various nucleophiles to introduce new functional groups. For instance, reaction with amines can yield amidines, while reaction with water leads to the formation of esters or carboxylic acids upon hydrolysis.
Furthermore, the bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. This functionalization at the aromatic core significantly expands the chemical space accessible from this starting material.
A general scheme for the derivatization of this compound is presented below:
| Reactant | Reaction Type | Functional Group Introduced |
| Amine (R-NH2) | Nucleophilic substitution | Amidine |
| Water (H2O) | Hydrolysis | Ester/Carboxylic Acid |
| Organoboron compound (R-B(OH)2) | Suzuki Coupling | Aryl/Alkyl group |
| Alkene (R-CH=CH2) | Heck Coupling | Vinyl group |
| Terminal Alkyne (R-C≡CH) | Sonogashira Coupling | Alkynyl group |
Post-Synthetic Modification of this compound Derivatives
Post-synthetic modification (PSM) is a powerful strategy for further functionalizing molecules that have already undergone initial derivatization. This approach allows for the introduction of more complex functionalities and the fine-tuning of molecular properties. Derivatives of this compound are excellent candidates for PSM due to the potential for sequential and orthogonal reactions.
For example, a derivative synthesized via a Suzuki coupling to introduce a new aryl group can be further modified. If the newly introduced aryl group contains a reactive functional group, such as a nitro or ester group, it can be subjected to subsequent chemical transformations. A nitro group can be reduced to an amine, which can then be acylated or alkylated. An ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form an amide bond.
This stepwise approach provides a high degree of control over the final molecular structure and allows for the construction of complex molecules with tailored properties. The ability to perform these modifications on pre-assembled molecular scaffolds is a key advantage of PSM.
Application in Prosthetic Group Synthesis (e.g., for Radiolabeling)
Prosthetic groups are small molecules that are attached to larger molecules, such as proteins or peptides, to introduce a specific function, such as a radioactive label for imaging. The development of prosthetic groups for radiolabeling is a critical area of research in nuclear medicine, particularly for positron emission tomography (PET). nih.gov
This compound and its derivatives are attractive precursors for the synthesis of prosthetic groups for several reasons. The presence of the bromine atom allows for the introduction of a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), a commonly used PET isotope. nih.gov This can be achieved through nucleophilic substitution reactions where the bromide is displaced by [¹⁸F]fluoride.
The imidate functionality can be used to attach the prosthetic group to a biomolecule. For example, the imidate can react with a primary amine on a protein to form a stable amidine linkage. The choice of the prosthetic group can significantly influence the pharmacokinetic properties of the resulting radiolabeled molecule. nih.gov
The synthesis of a radiolabeled prosthetic group derived from this compound could involve the following general steps:
Functionalization: Modification of the this compound scaffold to include a reactive site for radiolabeling and a linker for conjugation to a biomolecule.
Radiolabeling: Introduction of the radionuclide, such as [¹⁸F], typically in the final synthetic step to minimize radioactive decay.
Bioconjugation: Attachment of the radiolabeled prosthetic group to the target biomolecule.
The versatility of the this compound scaffold allows for the design and synthesis of a variety of prosthetic groups with different properties, which can be optimized for specific imaging applications.
Advanced Analytical and Spectroscopic Methodologies in Research on Methyl 4 Bromobenzimidate Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-Bromobenzimidate Hydrochloride. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework, confirming the presence and connectivity of atoms.
In the ¹H NMR spectrum, specific proton environments generate distinct signals. The aromatic protons on the 4-bromophenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The methyl protons of the methoxy (B1213986) group (-OCH₃) would be expected to produce a singlet in the upfield region, while the N-H protons of the imidate hydrochloride would likely appear as a broad singlet further downfield.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. This includes distinct signals for the methyl carbon, the quaternary carbon of the imidate group, and the carbons of the aromatic ring. The carbon atom attached to the bromine would show a characteristic chemical shift. Analysis of these spectra allows for the complete assignment of the compound's structure. rsc.org Yields of reactions involving benzimidates can also be determined by ¹H NMR analysis using an internal standard. rsc.org
Table 1: Illustrative NMR Data for a Benzimidate Structure
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.5 - 7.9 (m) | 128.0 - 132.0 |
| Imidate NH | 8.0 - 9.0 (br s) | N/A |
| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 52.0 - 55.0 |
| Imidate C=N | N/A | 160.0 - 165.0 |
| Aromatic C-Br | N/A | 125.0 - 128.0 |
Note: The data in the table is illustrative for a generic 4-bromobenzimidate structure and actual chemical shifts can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique molecular formula.
For Methyl 4-Bromobenzimidate, the molecular formula of the free base is C₈H₈BrNO. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between the found and calculated masses provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass. chemrxiv.org
Table 2: HRMS Data for Molecular Formula Confirmation of Methyl 4-Bromobenzimidate (Free Base)
| Parameter | Value |
| Molecular Formula | C₈H₈BrNO |
| Species | [M+H]⁺ |
| Calculated m/z | 213.9862 |
| Measured m/z | 213.9865 (Hypothetical) |
| Mass Difference (ppm) | 1.4 (Hypothetical) |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, Column Chromatography, LC-MS/MS)
Chromatographic methods are essential throughout the synthesis and analysis of this compound for monitoring the progress of reactions and for purification and purity assessment of the final product. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The separation is based on the differential partitioning of components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase, with different compounds appearing as distinct spots with unique retention factor (Rƒ) values.
Column Chromatography: For the purification of the crude product, column chromatography is the standard technique. rsc.org The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent) is passed through it. Components separate based on their affinity for the stationary and mobile phases, allowing for the isolation of the pure compound. rsc.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For a highly sensitive and specific assessment of purity, LC-MS/MS is employed. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The sample is first separated into its individual components by the HPLC column, and each component is then ionized and analyzed by the mass spectrometer. This allows for the detection and quantification of the target compound and any impurities, even at very low levels. lcms.cz
Table 3: Overview of Chromatographic Techniques
| Technique | Primary Application | Principle of Operation |
| TLC | Reaction Monitoring | Separation on a flat plate based on polarity, visualized as spots with specific Rƒ values. |
| Column Chromatography | Purification | Separation in a packed column based on differential adsorption, allowing for collection of pure fractions. rsc.org |
| LC-MS/MS | Purity Assessment | High-resolution separation by HPLC followed by mass-based detection and identification of components. |
Spectroscopic Characterization of Derived Compounds (e.g., UV-Vis, FTIR)
When this compound is used as a precursor to synthesize new molecules, additional spectroscopic techniques are used to characterize these derived compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net Infrared radiation is passed through a sample, and the absorption at specific frequencies corresponds to the vibrational energies of different chemical bonds. For derivatives of Methyl 4-Bromobenzimidate, FTIR can confirm the presence of key functional groups such as C=O (carbonyl), N-H, C-N, C-O, and aromatic C=C bonds by identifying their characteristic absorption bands. conicet.gov.ar
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as aromatic rings. nih.gov The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λₘₐₓ) can be used to characterize the chromophore of the derived compounds. Changes in the substitution pattern or conjugation of the aromatic system in derivatives will lead to shifts in the λₘₐₓ, providing valuable structural information. nih.gov
Table 4: Key FTIR Absorption Bands for Characterizing Derived Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Carbonyl C=O | Stretch | 1630 - 1780 |
| Imine/Azomethine C=N | Stretch | 1610 - 1690 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O | Stretch | 1000 - 1300 |
Theoretical and Computational Chemistry Studies on Methyl 4 Bromobenzimidate Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. ekb.egnih.gov By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry and its electronic landscape. irjweb.comirjweb.com
The electronic structure of Methyl 4-Bromobenzimidate Hydrochloride can be characterized by several key parameters. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comscirp.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netmdpi.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. irjweb.comirjweb.commdpi.com
Interactive Table: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. scirp.org |
| LUMO Energy | ELUMO | - | Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. scirp.org |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. researchgate.net |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness | S | 1/η | The reciprocal of hardness; a measure of molecular polarizability and reactivity. nih.gov |
| Electrophilicity Index | ω | χ2/(2η) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its strength as an electrophile. nih.gov |
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry provides a powerful framework for investigating the step-by-step pathways of chemical reactions, a task that can be challenging to achieve through experimental means alone. numberanalytics.commdpi.com For reactions involving this compound, such as its formation via the Pinner reaction or its subsequent conversion into more complex molecules, DFT calculations can map the entire potential energy surface. nih.govauburn.edu
The process begins with identifying and optimizing the three-dimensional structures of all relevant species along a proposed reaction pathway, including reactants, intermediates, and products. numberanalytics.com The most critical and computationally intensive step is locating the transition state (TS) for each elementary step of the reaction. coe.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. wikipedia.org Its structure is verified by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. mdpi.com This traces the path from the transition state downhill to the connected reactant and product, confirming that the correct energy barrier has been found for the specific reaction step.
Interactive Table: Components of a Computed Reaction Energy Profile
| Component | Description | Computational Method | Significance |
| Reactants/Products | The starting materials and final compounds of a reaction. | Geometry Optimization & Frequency Calculation | Represent stable energy minima on the potential energy surface. |
| Intermediate | A species that is a product of one step and a reactant for the next. | Geometry Optimization & Frequency Calculation | A local minimum on the reaction pathway; its stability affects the overall mechanism. |
| Transition State (TS) | The highest energy point along the lowest energy path between a reactant and a product. | TS Optimization & Frequency Calculation (1 imaginary frequency) | The energy of the TS determines the activation energy (ΔG‡) and thus the reaction rate. wikipedia.orgacs.org |
| Activation Energy | ΔG‡ | ETS - EReactant | The energy barrier that must be overcome for the reaction to occur. A lower barrier means a faster reaction. |
| Reaction Energy | ΔG° | EProduct - EReactant | The overall Gibbs free energy change of the reaction, indicating thermodynamic favorability. |
Molecular Modeling and Docking Studies of Derived Ligands
This compound serves as a valuable chemical intermediate or building block for synthesizing a diverse range of more complex molecules. When these resulting compounds, or "derived ligands," are designed for biological applications, molecular modeling and docking become essential tools for predicting their potential efficacy. nih.govresearchgate.net Molecular docking is a computational technique used in structure-based drug design to predict how a ligand (small molecule) might bind to the active site of a macromolecular target, such as a protein or enzyme. mdpi.comwalshmedicalmedia.com
The process is a cornerstone of virtual screening, where large digital libraries of compounds are computationally tested against a biological target to identify promising candidates for further experimental study. youtube.comresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. mdpi.com
A typical molecular docking workflow involves several distinct stages. acs.orgresearchgate.net First, the three-dimensional structure of the target protein is obtained, often from experimental sources like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site. Concurrently, 3D models of the ligands derived from this compound are generated and optimized. A docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the target's active site. mdpi.com Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity, typically in kcal/mol. The results allow researchers to rank the ligands based on their predicted binding strength and to visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-protein complex. nih.gov
Interactive Table: Typical Workflow for Molecular Docking Studies
| Step | Objective | Key Actions |
| 1. Target Preparation | Prepare the 3D structure of the biological target (e.g., enzyme) for docking. | Obtain structure from PDB; remove water molecules; add hydrogen atoms; define the binding site grid. |
| 2. Ligand Preparation | Generate and optimize the 3D structures of the derived ligands. | Convert 2D structures to 3D; perform energy minimization; assign appropriate charges. |
| 3. Docking Simulation | Predict the preferred binding pose of the ligand within the target's active site. | Use docking software (e.g., AutoDock Vina) to explore conformational and orientational space. mdpi.com |
| 4. Scoring | Estimate the binding affinity for each pose and rank the ligands. | A scoring function calculates a value (e.g., binding energy in kcal/mol) for each docked pose. |
| 5. Post-Docking Analysis | Analyze the results to understand binding modes and identify key interactions. | Visualize the best-scoring poses; identify hydrogen bonds, hydrophobic interactions, etc.; select top candidates for synthesis and testing. nih.gov |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, based on quantum mechanics, allow for the prediction of spectroscopic properties without relying on experimental data. nih.govchemrxiv.org These theoretical predictions are invaluable for interpreting and validating experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for compounds like this compound.
NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful application of DFT. chemrxiv.orgnrel.gov The calculation is typically performed on the molecule's previously optimized geometry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. youtube.comgaussian.comrsc.org These absolute shielding values are not directly comparable to experimental chemical shifts. To obtain the final predicted chemical shifts (in ppm), the calculated shielding values are referenced against the value computed for a standard compound, typically Tetramethylsilane (TMS), using the same level of theory. youtube.com Often, a linear scaling equation derived from correlating theoretical values with experimental data for a set of known molecules is applied to improve the accuracy of the prediction. nrel.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the results of a frequency calculation in DFT. gaussian.com This calculation determines the normal modes of vibration for the molecule. The frequencies of these vibrations correspond to absorption peaks in the IR spectrum. However, these calculations are typically based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations. researchgate.net This systematic error leads to calculated frequencies that are generally higher than their experimental counterparts. To correct for this, the computed frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98), which depends on the specific DFT functional and basis set used. researchgate.net
Interactive Table: Comparison of Experimental and Theoretical Spectroscopy
| Technique | Experimental Principle | Theoretical (First Principles) Prediction |
| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies depending on their chemical environment. | The GIAO-DFT method calculates nuclear magnetic shielding tensors. nih.govrsc.org These are converted to chemical shifts (ppm) by referencing a computed standard (e.g., TMS). youtube.com |
| IR | Molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration, causing a change in the dipole moment. | A frequency calculation at the DFT level determines the harmonic vibrational frequencies. gaussian.com These are typically scaled to correct for anharmonicity and methodological limitations. researchgate.net |
Future Directions and Emerging Research Avenues for Methyl 4 Bromobenzimidate Hydrochloride
Development of Novel Synthetic Transformations and Applications
The core value of Methyl 4-Bromobenzimidate Hydrochloride lies in its potential as a precursor for a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. mtak.hunih.govresearchgate.net Future research is expected to harness the dual reactivity of this compound to develop novel synthetic transformations.
The imidate functional group is a well-established precursor for various nitrogen-containing heterocycles. researchgate.net Research is anticipated to focus on its reaction with diverse nucleophiles to construct rings such as imidazoles, oxadiazoles, triazoles, and pyrimidines. nih.govresearchgate.netnih.gov These heterocyclic cores are central to the development of new therapeutic agents. nih.gov
Furthermore, the presence of the bromo-substituent on the phenyl ring offers a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. rsc.orgjsynthchem.comdoi.orgmdpi.com This capability allows for the introduction of a wide range of substituents, thereby enabling the creation of large and diverse chemical libraries for drug discovery and materials science. The development of novel one-pot or tandem reactions that combine transformations at both the imidate and the bromo-positions will be a significant area of future research, offering rapid access to complex molecular architectures.
Another emerging application is in the realm of multicomponent reactions (MCRs). nih.govresearchgate.netresearchgate.netrsc.org MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products. nih.govresearchgate.netresearchgate.netrsc.org this compound could serve as a key component in novel MCRs, leading to the rapid synthesis of diverse molecular scaffolds. nih.goved.ac.uk This approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for high-throughput screening. researchgate.net
| Potential Transformation | Reactive Site | Potential Products | Significance |
| Cyclocondensation | Methyl Imidate | Imidazoles, Oxadiazoles, Triazoles | Access to biologically active heterocycles |
| Suzuki Coupling | Bromo-Aryl Group | Biaryl Compounds | Creation of complex molecular frameworks |
| Sonogashira Coupling | Bromo-Aryl Group | Aryl-Alkynes | Synthesis of functional materials and probes |
| Multicomponent Reactions | Both | Diverse Heterocyclic Scaffolds | Rapid library synthesis for drug discovery |
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for more efficient, safer, and scalable chemical synthesis has led to the increasing adoption of flow chemistry and automated synthesis platforms. chemrxiv.orgdurham.ac.ukspringerprofessional.deresearchgate.netnih.gov this compound is an ideal candidate for integration into these modern synthetic workflows.
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mtak.huspringerprofessional.deresearchgate.net The synthesis of heterocyclic scaffolds, a key application of imidates, has been successfully demonstrated in flow chemistry systems. mtak.hudurham.ac.ukspringerprofessional.deresearchgate.net Future research will likely focus on developing continuous-flow processes for the conversion of this compound into a variety of heterocyclic building blocks. mtak.hu This would enable the on-demand synthesis of these valuable compounds with high purity and yield.
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing the process of drug discovery and materials development. chemrxiv.orgnih.govsigmaaldrich.comnih.govchemrxiv.org These systems can be used to rapidly synthesize and screen large libraries of compounds. chemrxiv.orgnih.govsigmaaldrich.com The well-defined reactivity of this compound makes it a suitable building block for automated synthesis. Future work will likely involve the development of automated protocols for the parallel synthesis of compound libraries based on this precursor, significantly accelerating the discovery of new bioactive molecules. chemrxiv.orgchemrxiv.org
| Technology | Advantages for this compound | Future Research Focus |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Development of continuous-flow synthesis of heterocycles |
| Automated Synthesis | High-throughput library synthesis, rapid screening | Integration into automated platforms for drug discovery |
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govnih.govresearchgate.netmdpi.com Future research on this compound will undoubtedly be influenced by these principles.
One area of focus will be the development of greener synthetic routes to the compound itself. This could involve the use of more sustainable starting materials, catalysts, and solvents. For example, replacing traditional solvents with water or bio-based solvents in the synthesis of nitrogen-containing heterocycles is a growing area of research. researchgate.netmdpi.com
Furthermore, the use of this compound in sustainable synthetic transformations will be a key research direction. This includes the development of catalytic reactions that proceed under mild conditions with high atom economy. For instance, developing palladium-catalyzed cross-coupling reactions that can be performed in water using low catalyst loadings would represent a significant advance in sustainability. rsc.orgdoi.orgdntb.gov.ua The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising avenue for making the chemistry of this compound more environmentally friendly. doi.org
| Green Chemistry Principle | Application to this compound | Potential Impact |
| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials | Reduced reliance on fossil fuels |
| Catalysis | Development of reusable and highly active catalysts | Minimized waste and energy consumption |
| Safer Solvents and Reagents | Use of water or bio-solvents in reactions | Reduced environmental and health impacts |
| Atom Economy | Designing reactions that maximize incorporation of reactants | Less waste generation |
Design of Next-Generation Molecular Scaffolds Utilizing the Compound
The structural features of this compound make it an attractive starting point for the design of novel molecular scaffolds with potential applications in medicine and materials science. nih.govrsc.orgresearchgate.net The ability to readily modify both the imidate and the bromophenyl moieties allows for the systematic exploration of chemical space to identify molecules with desired properties.
In medicinal chemistry, this compound can serve as a precursor for the synthesis of scaffolds targeting a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). nih.goved.ac.uknih.gov For example, the synthesis of substituted quinazolines and other heterocyclic systems known to act as kinase inhibitors could be a fruitful area of research. ed.ac.uk The development of libraries of compounds derived from this compound for screening against these and other important drug targets is a promising future direction.
Beyond medicinal chemistry, the unique electronic and structural properties of molecules derived from this compound could be exploited in the development of new organic materials. The ability to introduce a wide range of functional groups via cross-coupling reactions opens up possibilities for creating novel organic electronic materials, sensors, and polymers with tailored properties.
| Target Area | Scaffold Design Strategy | Potential Applications |
| Kinase Inhibitors | Synthesis of privileged heterocyclic cores (e.g., quinazolines) | Cancer therapy, inflammatory diseases |
| GPCR Ligands | Creation of diverse libraries for screening | Neurological disorders, metabolic diseases |
| Organic Materials | Introduction of electronically active groups via cross-coupling | Organic electronics, sensors, functional polymers |
| Peptidomimetics | Incorporation into peptide-like structures | Drug discovery, biomaterials |
Q & A
Q. What is the role of Methyl 4-Bromobenzimidate Hydrochloride as a building block in organic synthesis?
this compound serves as a versatile intermediate in nucleophilic substitution reactions due to its bromine and imidate functional groups. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the imidate group can act as a leaving group or participate in condensation reactions to form heterocycles. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for multi-step syntheses .
Q. What are the common synthetic routes for preparing this compound?
Typical synthesis involves:
Bromination : Introducing bromine at the para position of a methyl benzoate precursor using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid conditions.
Imidate Formation : Reacting the brominated ester with ammonia or an amine derivative in methanol, followed by HCl treatment to form the hydrochloride salt.
Key parameters include temperature control (<0°C for bromination to avoid side reactions) and anhydrous conditions to prevent hydrolysis of the imidate group .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substitution patterns and imidate formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight ([M+H] or [M-Cl] ions).
- Elemental Analysis : Quantifying C, H, N, and Cl to validate stoichiometry.
- HPLC : Purity assessment (>95% by area normalization) using reverse-phase columns and UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in a tightly sealed container at 2–8°C to prevent moisture absorption.
- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents.
- Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Catalysts : Employ Pd(PPh) for cross-coupling or KCO as a base for deprotonation.
- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Purity Verification : Re-analyze compounds using HPLC and NMR to rule out impurities.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with IC calculations to ensure reproducibility. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) monitored by HPLC. The compound is stable at pH 4–7 but hydrolyzes rapidly in basic conditions.
- Thermal Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. Use thermal gravimetric analysis (TGA) to determine decomposition onset (>150°C) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target selectivity?
- Functional Group Replacement : Substitute the bromine with -CF or -CN to alter electron density and steric effects.
- Linker Optimization : Replace the methyl group with ethyl or cyclopropyl to modulate lipophilicity (logP).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) .
Q. What methodologies validate the interaction of this compound with biological targets like enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) at concentrations ranging from 1 nM to 10 µM.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).
- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes at 2–3 Å resolution .
Q. How can researchers identify and mitigate degradation products formed during the storage or synthesis of this compound?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.
- LC-MS Analysis : Identify hydrolyzed products (e.g., 4-bromobenzoic acid) or dimerization byproducts.
- Stabilizers : Add antioxidants (e.g., BHT) or store under argon to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
